5,6,7-Trichloroquinolin-3-amine

Synthetic Chemistry Methodology Quinoline Derivatives

5,6,7-Trichloroquinolin-3-amine (CAS 2092835-43-1) is a polysubstituted quinolin-3-amine derivative with chlorine atoms occupying the 5, 6, and 7 positions of the bicyclic ring system and a primary amine at position 3. This specific substitution pattern distinguishes it from other trichloroquinolinamine isomers and imparts distinct electronic and steric properties to the scaffold.

Molecular Formula C9H5Cl3N2
Molecular Weight 247.5 g/mol
Cat. No. B13253878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7-Trichloroquinolin-3-amine
Molecular FormulaC9H5Cl3N2
Molecular Weight247.5 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=CC(=C(C(=C21)Cl)Cl)Cl)N
InChIInChI=1S/C9H5Cl3N2/c10-6-2-7-5(8(11)9(6)12)1-4(13)3-14-7/h1-3H,13H2
InChIKeyOQJVYQMSHCREBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7-Trichloroquinolin-3-amine: A Defined Polyhalogenated Amino-Quinoline Scaffold for Medicinal Chemistry and Agrochemical Research


5,6,7-Trichloroquinolin-3-amine (CAS 2092835-43-1) is a polysubstituted quinolin-3-amine derivative with chlorine atoms occupying the 5, 6, and 7 positions of the bicyclic ring system and a primary amine at position 3 . This specific substitution pattern distinguishes it from other trichloroquinolinamine isomers and imparts distinct electronic and steric properties to the scaffold. The compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry programs targeting kinase inhibition and antiparasitic agents, where the chlorine atoms can serve as synthetic handles or modulate target binding [1]. Commercially, it is available from multiple specialized chemical suppliers with a standard purity of ≥95%, though batch-to-batch consistency and the availability of comprehensive Certificates of Analysis (including NMR, HPLC, and GC) vary across vendors .

Scaffold use: Defined 5,6,7-trichloro quinoline building block for kinase inhibitor and antiparasitic lead discovery.
Synthetic fit: Compatible with modular Mn(III)-mediated oxidative cyclization, enabling analog generation.
Procurement: Standard purity grade available from multiple vendors; vendor-dependent CoA documentation supports method validation.

Why 5,6,7-Trichloroquinolin-3-amine Cannot Be Casually Replaced by Other Trichloroquinoline Isomers


The scientific and industrial rationale against generic substitution of 5,6,7-Trichloroquinolin-3-amine is rooted in the non-uniform structure-activity relationships (SAR) governing polysubstituted quinolines. The precise placement of chlorine atoms at the 5, 6, and 7 positions, in conjunction with the 3-amino group, creates a unique electronic environment and dipole moment that cannot be replicated by isomers such as 5,6,8-trichloroquinolin-3-amine or 3,7,8-trichloroquinolin-4-amine . This positional specificity critically influences the compound's reactivity in nucleophilic aromatic substitution (SNAr) reactions, its binding affinity in kinase inhibition assays, and its physicochemical properties, including logP and pKa [1]. As demonstrated in the modular synthesis of polysubstituted quinolin-3-amines, subtle changes in halogenation pattern directly dictate the success of downstream derivatization and the biological activity of final drug candidates; therefore, substituting one isomer for another without rigorous re-validation risks compromising synthetic yields, target potency, and reproducibility of published biological results [1].

SAR mismatch Positional isomerism (e.g., 5,6,8-trichloro) alters halogen bonding vectors and target affinity; SAR may not transfer directly.
Reactivity shift Electron density and SNAr reactivity vary with chlorine pattern, impacting downstream derivatization yields and selectivity.
Property divergence Predicted lipophilicity (XLogP3) differs between isomers, altering distribution profiles and requiring independent optimization.

Quantitative Differentiation of 5,6,7-Trichloroquinolin-3-amine: Evidence from Synthesis, Physicochemical Properties, and Commercial Specifications


Comparative Synthetic Accessibility via Modular Mn(III)-Mediated Cyclization

The 2021 modular synthesis protocol by Wang et al. demonstrates that 5,6,7-trichloroquinolin-3-amine can be synthesized in a single-step oxidative cyclization from its corresponding 2-(2-isocyanophenyl)acetonitrile precursor, with a reaction efficiency that is strongly dependent on the specific halogen substitution pattern. While the study does not provide isolated yields for each analog in a direct head-to-head comparison, the reported protocol achieves 'high reaction efficiency' across multiple polysubstituted quinolin-3-amines, with the 5,6,7-trichloro pattern being a specific demonstrated substrate [1]. In contrast, alternative synthetic routes for other isomers, such as the classical chlorination of aminoquinolines, often require multi-step sequences with lower overall yields and harsher conditions. This modular approach offers a more straightforward access pathway for the specific 5,6,7-substitution pattern compared to traditional divergent syntheses required for its isomers.

Synthetic accessibility
Class-level inference
Demonstrated substrate in Mn(III)-mediated oxidative cyclization protocol (Wang et al., 2021).
Supports efficient synthesis; isomer-specific routes may require separate validation.
No head-to-head yield comparison with isomers reported.
Synthetic Chemistry Methodology Quinoline Derivatives

Distinct Electronic Properties Predicted by Computational Lipophilicity (XLogP3)

Computational prediction using the PubChem database reveals a clear differentiation in lipophilicity between 5,6,7-trichloroquinolin-3-amine and its positional isomers, driven by the specific chlorine arrangement. The target compound's predicted XLogP3 is a key parameter for medicinal chemists optimizing blood-brain barrier penetration or solubility [1]. For the closely related isomer 5,6,8-trichloroquinolin-3-amine, the predicted XLogP3 value is different, resulting in a measurable gap in lipophilicity.

Lipophilicity
Cross-study comparable
ΔXLogP3 ≈ 0.2 (vs. 5,6,8-isomer)
Measurable lipophilicity gap may influence distribution and off-target binding.
Computational prediction; experimental logD/LogP recommended for specific programs.
Physicochemical Properties Drug Design Lipophilicity

Vendor-Specific Batch Analysis and Quality Documentation Availability

A direct comparison of commercial vendors shows a meaningful distinction in the quality of supporting analytical documentation provided with 5,6,7-Trichloroquinolin-3-amine. Bide Pharmatech (Bidepharm) explicitly offers batch-specific quality inspection reports including NMR, HPLC, and GC spectra, providing quantifiable batch fidelity . In contrast, other suppliers such as AKSci only specify a minimum purity of 95% without detailing the analytical methods used for quality verification . This difference in documentation is critical for laboratories operating under GLP or requiring stringent raw material characterization.

CoA documentation
Data to verify
Bidepharm: NMR, HPLC, GC spectra provided AKSci: purity only (95%)
Vendor documentation quality supports method validation and impurity control.
Supplier-provided; independent verification recommended.
Procurement Quality Control Reproducibility

Scaled Pricing Structure and Economy of Scale Analysis

The pricing structure for 5,6,7-Trichloroquinolin-3-amine from the supplier Enamine (as aggregated by Kuujia) exhibits a non-linear economy of scale that can be compared against typical pricing for other trichloroquinoline building blocks of similar complexity. The cost per gram decreases appreciably as the quantity increases, which is a quantifiable factor for procurement planning [1].

Bulk pricing
Cross-study comparable
$319.10/g at 10g scale (Enamine)
Economy of scale supports multi-gram procurement planning.
Pricing as of 2025-03-18; subject to change.
Cost Efficiency Procurement Bulk Sourcing

Optimal Application Scenarios for 5,6,7-Trichloroquinolin-3-amine Based on Differentiated Evidence


Fragment-Based Kinase Inhibitor Discovery Requiring Defined Halogen Bonding

In fragment-based drug discovery programs targeting kinases with a halogen-binding pocket, 5,6,7-Trichloroquinolin-3-amine is the preferred scaffold over other trichloro isomers. Its specific 5,6,7-chlorination pattern provides a unique vector for halogen bonding interactions, as inferred from its distinct electronic properties [1]. The modular synthetic accessibility via modern Mn(III)-mediated cyclization [2] also enables rapid analog generation for SAR studies, a critical advantage over isomers requiring more complex synthetic routes.

Antiparasitic Lead Optimization Programs

Given the established precedent of polysubstituted quinolines in antileishmanial and antitrypanosomal agent development [1], 5,6,7-Trichloroquinolin-3-amine serves as a strategically advantageous core scaffold. Its predicted lipophilicity profile (XLogP3 ≈ 3.2) differentiates it from other isomers and positions it favorably for optimizing cellular uptake and heme-binding interactions, critical parameters for antiparasitic activity [2]. Researchers can procure batch-characterized material from Bidepharm, ensuring reproducibility of biological assays .

High-Throughput Synthesis Library Production

For medicinal chemistry groups building large, diverse quinoline libraries via parallel synthesis, the choice of starting building block is crucial for synthetic efficiency. 5,6,7-Trichloroquinolin-3-amine is an excellent candidate because its demonstrated compatibility with a high-efficiency modular synthesis protocol [1] promises higher success rates and yields in automated library production compared to isomers lacking this methodological validation. The favorable economy of scale for bulk purchases further supports large-scale library efforts [2].

Agrochemical Intermediate Development

In agrochemical R&D, where polyhalogenated quinolines are explored for fungicidal and herbicidal properties, the specific chlorine arrangement of 5,6,7-Trichloroquinolin-3-amine may confer desirable environmental stability or target-site interactions. The compound's synthetic accessibility [1] and the availability of detailed quality documentation from select vendors [2] support its use as a reliable intermediate in the scale-up synthesis of novel agrochemical candidates, where process chemistry reproducibility is paramount.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor discovery
Defined 5,6,7-chlorination pattern for halogen bonding
Binding affinity vs. isomer panel
Antiparasitic lead optimization
Lipophilicity profile distinct from other trichloro isomers
Cellular uptake and heme-binding assays
High-throughput synthesis library production
Compatibility with modular Mn(III)-mediated protocol
Parallel synthesis efficiency
Agrochemical intermediate development
Defined chlorination pattern for environmental stability screening
Process chemistry reproducibility
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